molecular formula C19H23NO2S2 B2780529 (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034466-31-2

(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2780529
CAS No.: 2034466-31-2
M. Wt: 361.52
InChI Key: HAOWSJWTUOHMRP-UHFFFAOYSA-N
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Description

(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is an organic compound with the CAS Number 2034466-31-2 and a molecular formula of C19H23NO2S2 . It has a molecular weight of 361.52 g/mol. This supplier offers the compound in various quantities for research purposes . The core structure of this molecule incorporates both thiophene and piperidine motifs, which are privileged scaffolds in medicinal chemistry often associated with bioactive properties . Piperazine and piperidine derivatives are frequently explored in pharmaceutical research for their ability to modulate pharmacokinetic properties and interact with biological targets . Similarly, thiophene-based compounds have been identified as key scaffolds in the development of novel therapeutic agents, such as viral entry inhibitors . This combination of structural features makes (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone a valuable chemical tool for researchers in drug discovery and chemical biology. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c21-18(19(8-1-2-9-19)17-4-3-12-24-17)20-10-5-15(6-11-20)22-16-7-13-23-14-16/h3-4,7,12-15H,1-2,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOWSJWTUOHMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Cyclopentyl-Thiophene Intermediate

      Starting Materials: Cyclopentanone and thiophene-2-boronic acid.

      Reaction: A Suzuki-Miyaura coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an aqueous-organic solvent mixture.

      Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures (80-100°C).

  • Formation of the Piperidine-Thiophene Intermediate

      Starting Materials: 4-hydroxypiperidine and thiophene-3-carbonyl chloride.

      Reaction: An esterification reaction is performed, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct.

      Conditions: The reaction is conducted at room temperature to moderate heat (25-50°C).

  • Coupling of Intermediates

      Starting Materials: The cyclopentyl-thiophene intermediate and the piperidine-thiophene intermediate.

      Reaction: A final coupling reaction, possibly using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

      Conditions: This step is typically carried out at room temperature to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound would likely scale up the aforementioned synthetic routes, optimizing reaction conditions for yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and control. Additionally, purification steps such as recrystallization or chromatography would be crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the thiophene rings can lead to sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether or THF.

      Products: Reduction can convert carbonyl groups to alcohols or thiophene rings to dihydrothiophenes.

  • Substitution

      Reagents: Nucleophiles like amines or alkoxides.

      Conditions: Typically performed in polar aprotic solvents.

      Products: Substitution reactions can introduce new functional groups onto the thiophene rings or the piperidine ring.

Scientific Research Applications

Chemical Formula

  • IUPAC Name : (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
  • Molecular Formula : C18_{18}H20_{20}N2_2O1_{1}S2_{2}

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.

Case Study: Anticancer Activity

Research has indicated that similar thiophene-containing compounds exhibit anticancer properties. For instance, compounds derived from thiophene have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

CompoundCancer TypeMechanism of ActionReference
Thiophene Derivative ABreast CancerInduces Apoptosis
Thiophene Derivative BLung CancerCell Cycle Arrest

Neuropharmacology

The piperidine moiety is known for its role in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression.

Case Study: Neurotransmitter Modulation

Studies have demonstrated that thiophene derivatives can modulate serotonin and dopamine receptors, suggesting potential use in treating mood disorders .

CompoundTarget ReceptorEffectReference
Thiophene Derivative CSerotonin 5-HT2A_2AAntagonist
Thiophene Derivative DDopamine D2Agonist

Anti-inflammatory Properties

Thiophene derivatives have also been explored for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, which is critical in conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of Cytokines

Research has shown that certain thiophene compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .

CompoundInflammatory MarkerReduction (%)Reference
Thiophene Derivative ETNF-alpha70%
Thiophene Derivative FIL-665%

Mechanism of Action

The mechanism of action for (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene rings could facilitate π-π interactions with aromatic amino acids in proteins, while the piperidine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds would typically involve:

  • Crystallographic data (e.g., bond lengths, angles, conformational preferences).
  • Pharmacological profiles (e.g., receptor binding, selectivity, metabolic stability).
  • Computational modeling (e.g., docking studies, QSAR).

Role of SHELX in Structural Comparisons

For example:

  • SHELXL enables precise refinement of atomic coordinates, which is critical for comparing bond lengths and angles between analogs.
  • SHELXD is employed in structure solution, aiding in identifying conformational differences between related molecules.

Hypothetical Comparative Table (Illustrative Example)

Compound Name Thiophene Substitution Piperidine Substitution Crystallographic Resolution (Å) Biological Activity (IC₅₀)
Target Compound 2- and 3-positions 4-(thiophen-3-yloxy) N/A* N/A*
Analog A: (Thiophen-2-yl)piperidinone 2-position None 1.2 5 nM (Dopamine D₂)
Analog B: Cyclopentyl-thiopheneamide 3-position 4-methoxy 0.9 10 nM (Serotonin 5-HT₁A)

*No data available in the provided evidence.

Key Limitations in the Evidence

Research Findings and Gaps

  • Structural Insights : If crystallized, SHELXL could refine the compound’s structure to compare torsional angles of the cyclopentyl-thiophene unit with analogs, identifying steric or electronic variations .
  • Pharmacological Gaps : Without activity data, comparisons of receptor selectivity or metabolic stability remain speculative.

Biological Activity

The compound (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone , a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O2SC_{20}H_{24}N_{2}O_{2}S, with a molecular weight of 356.5 g/mol. The structure includes thiophene rings, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H24N2O2S
Molecular Weight356.5 g/mol
IUPAC Name(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
CAS Number1421473-12-2

The mechanism of action for this compound involves its interaction with various biological targets, primarily enzymes and receptors. It is hypothesized that the thiophene moieties contribute to binding affinity and selectivity towards specific targets, potentially modulating enzymatic activity and signaling pathways.

Antiparasitic Activity

Research indicates that compounds with similar structures, particularly those containing thiophene rings, exhibit significant activity against parasites like Trypanosoma brucei and Leishmania. For instance, a study on related thiophene derivatives demonstrated competitive inhibition of trypanothione reductase (TryR), a key enzyme in these organisms. The lead compound showed an IC50 value of 1 μM against TryR, indicating strong inhibitory potential .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. Compounds with similar functional groups have shown promising results in inhibiting tumor cell proliferation. For example, certain derivatives exhibited selective cytotoxicity against glioma cells while sparing normal astrocytes, suggesting a potential therapeutic window .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence and position of thiophene rings significantly influence the potency and selectivity of the compounds. For instance:

  • Positioning of Thiophene : Variations in the positioning of thiophene groups can lead to changes in binding affinity to target enzymes.
  • Functional Group Modifications : Alterations in substituents on the piperidine ring have been shown to enhance or diminish biological activity.

Case Study 1: Trypanosoma brucei Inhibition

A series of analogs were synthesized based on the structure of (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone. The most potent analogs were tested against T. brucei, revealing that modifications at the piperidine ring could significantly alter inhibitory potency. The best-performing compound had an IC50 value of 0.91 μM, demonstrating strong potential as an antiparasitic agent .

Case Study 2: Anticancer Activity in Glioma Models

In vitro studies on glioma cell lines revealed that certain derivatives exhibited IC50 values as low as 5 μM, indicating effective inhibition of cell viability. The mechanisms involved included induction of apoptosis and cell cycle arrest at G2/M phase . These findings suggest that further development could lead to viable therapeutic options for glioblastoma treatment.

Q & A

Q. What synthetic methodologies are established for this compound?

The synthesis involves multi-component coupling reactions mediated by transition metals. For example:

  • Zirconium-mediated reactions assemble heterocycles by cleaving C≡N bonds and reorganizing Si–C bonds. Steric hindrance (e.g., isopropyl or tert-butyl substituents) directs reaction pathways, enabling selective intermediate formation (eq. (11)) .
  • Palladium catalysis activates C–Si bonds in silylaryl bromides, coupling with alkynes to form benzosiloles .
MethodKey FeaturesReference
Zr-mediatedMulti-component, steric control
Pd-catalyzedC–Si activation, benzosiloles

Q. How is the compound structurally characterized?

  • NMR spectroscopy (¹H/¹³C) confirms connectivity of thiophene and piperidine moieties.
  • High-resolution mass spectrometry verifies molecular weight.
  • X-ray crystallography resolves stereochemistry, particularly when steric effects influence conformation .

Advanced Research Questions

Q. How do transition metals mechanistically influence synthesis?

Metals like palladium and rhodium enable critical bond activations:

  • Palladium facilitates C–Si cleavage and aryl-alkyne coupling (e.g., benzosilole formation) .
  • Rhodium cleaves trialkylsilyl groups under mild conditions, forming benzosiloles via C(sp³)–Si activation. Computational studies show metal coordination lowers activation barriers, favoring selective bond reorganization .
CatalystReaction TypeProductReference
Ag/ZnSilylene transfertrans-Dioxasilacyclononenes
RhSi–C cleavageBenzosiloles

Q. How can contradictory catalytic efficiency data be resolved?

Discrepancies arise from metal-ligand interactions and solvent effects :

  • Silver/zinc combinations yield trans-dioxasilacyclononenes, while copper favors azasilacyclopentadienes .
  • Systematic screening of catalysts (Ag, Cu, Zn) and conditions (temperature, solvent polarity) optimizes pathways. Kinetic studies and in situ spectroscopy clarify intermediate stability .

Q. What computational models predict biological activity?

  • Molecular docking and QSAR models analyze interactions with targets (e.g., kinases). Thiophene sulfur and piperidine nitrogen form hydrogen bonds in docking studies.
  • MD simulations assess binding stability, while ADMET predictions evaluate pharmacokinetics. Experimental validation via enzyme assays (e.g., IC₅₀) is critical .

Q. How is regioselectivity optimized in multi-component reactions?

  • Steric/electronic factors : Bulky nitriles (e.g., t-BuCN) direct zirconium-mediated couplings to specific intermediates (Scheme 9) .
  • Solvent polarity and temperature influence transition states. Polar aprotic solvents enhance nitrile activation, favoring C≡N insertion .

Methodological Recommendations

  • For synthetic challenges , combine steric-controlled zirconium reactions with Pd/Rh catalysis for bond activation .
  • Use computational tools (docking, QSAR) to prioritize biological targets before experimental validation .
  • Resolve catalytic contradictions via high-throughput screening and kinetic profiling .

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